1-(Benzyloxy)-4-bromo-2,3-difluorobenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2,3-difluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a brominated and difluorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene typically involves the following steps:
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Bromination: : The starting material, 2,3-difluorophenol, undergoes bromination to introduce a bromine atom at the para position relative to the hydroxyl group. This reaction is usually carried out using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3).
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Benzylation: : The brominated intermediate is then subjected to benzylation. This step involves the reaction of the brominated phenol with benzyl chloride (C6H5CH2Cl) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-bromo-2,3-difluorobenzene undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and an appropriate solvent.
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Oxidation: : The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyl group to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted benzyl ethers or amines.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dehalogenated or methylated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2,3-difluorobenzene has several scientific research applications, including:
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Materials Science: : The compound is used in the preparation of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
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Biological Studies: : It is employed in the study of enzyme interactions and receptor binding, providing insights into biochemical pathways and mechanisms.
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Medicinal Chemistry: : The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and halogen atoms play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: This compound has a similar benzyl ether structure but with an iodine atom and a tert-octyl group, which imparts different chemical properties and reactivity.
1-(Benzyloxy)-4-methoxybenzene: This compound features a methoxy group instead of bromine and fluorine atoms, resulting in different electronic and steric effects.
Uniqueness
1-(Benzyloxy)-4-bromo-2,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens provides distinct electronic properties, making the compound valuable in various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVXEAXNAFZMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650263 | |
Record name | 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-52-6 | |
Record name | 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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